1-(Benzyloxy)-3-isocyanatobenzene
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Overview
Description
1-(Benzyloxy)-3-isocyanatobenzene is an organic compound characterized by the presence of a benzyloxy group and an isocyanate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of 1-(Benzyloxy)-3-isocyanatobenzene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent selection, temperature control, and purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-isocyanatobenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the isocyanate group under mild conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Urea derivatives, carbamates, and thiocarbamates.
Scientific Research Applications
1-(Benzyloxy)-3-isocyanatobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme activities.
Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-isocyanatobenzene involves its reactivity with nucleophiles, leading to the formation of stable adducts. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity is exploited in various applications, including the development of enzyme inhibitors and the modification of surfaces for enhanced material properties .
Comparison with Similar Compounds
- 1-(Benzyloxy)-2-isocyanatobenzene
- 1-(Benzyloxy)-4-isocyanatobenzene
- 1-(Benzyloxy)-3-nitrobenzene
Comparison: 1-(Benzyloxy)-3-isocyanatobenzene is unique due to the specific positioning of the benzyloxy and isocyanate groups on the benzene ring, which influences its reactivity and applications. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical reactions. The presence of the benzyloxy group also imparts distinct physical and chemical properties, making it suitable for specific applications in organic synthesis and materials science .
Properties
Molecular Formula |
C14H11NO2 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-isocyanato-3-phenylmethoxybenzene |
InChI |
InChI=1S/C14H11NO2/c16-11-15-13-7-4-8-14(9-13)17-10-12-5-2-1-3-6-12/h1-9H,10H2 |
InChI Key |
OWNBPHMYOZMTLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)N=C=O |
Origin of Product |
United States |
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